molecular formula C13H11N B093159 Benzophenone imine CAS No. 1013-88-3

Benzophenone imine

Cat. No.: B093159
CAS No.: 1013-88-3
M. Wt: 181.23 g/mol
InChI Key: SXZIXHOMFPUIRK-UHFFFAOYSA-N
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Description

Benzophenone imine (Ph₂C=NH) is a commercially available, N-sp²-hybridized imine synthesized via condensation of benzophenone (Ph₂CO) and ammonia . It serves as a versatile ammonia surrogate in catalytic reactions, enabling selective synthesis of primary amines through hydrolysis of its imine group . Key features include:

  • Low steric hindrance: Facilitates Pd-catalyzed C–N cross-coupling reactions without forming diarylation byproducts .
  • Ease of deprotection: Acidic hydrolysis yields unprotected primary amines while recovering benzophenone for reuse .
  • Broad applications: Used in asymmetric catalysis (e.g., Rh-catalyzed carbene insertion) , medicinal chemistry (e.g., synthesis of opioid addiction treatments) , and materials science (e.g., covalent organic frameworks) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzophenone imine can be synthesized through several methods. One common approach involves the reaction of benzhydrol with ammonia or primary amines under acidic conditions. Another method includes the reductive amination of benzophenone using ammonia or primary amines in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

In industrial settings, benzhydrylimine is often produced by the reaction of benzophenone with ammonia in the presence of a catalyst. This method is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzophenone imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzhydryl ketone, benzhydrol, and various substituted benzhydrylimine derivatives .

Scientific Research Applications

Applications in Medical Diagnostics

One of the most notable applications of BPI is in medical diagnostics , particularly in positron emission tomography (PET) imaging for brain tumors. BPI serves as a precursor for synthesizing radiolabeled compounds such as (R)- and (S)-[18F]FAMPe, which are crucial for enhancing the specificity and sensitivity of tumor imaging.

Case Study: PET Imaging with (R)- and (S)-[18F]FAMPe

  • Synthesis Process : BPI is combined with L-Alanine tert-butyl ester hydrochloride in dichloromethane, followed by extraction and purification to yield N-(Diphenylmethylene)-L-alanine 1,1-dimethylethyl ester.
  • Results : In vitro studies indicate that both enantiomers exhibit significant uptake mechanisms in glioma cells, interacting with sodium-independent system L transporters. In vivo biodistribution studies demonstrate that the (S)-enantiomer has superior tumor uptake compared to established substrates, highlighting its potential for clinical applications in tumor diagnostics .

Synthetic Applications

This compound is extensively used as a reagent in various synthetic pathways:

  • Amine Synthesis : It acts as an ammonia equivalent in Buchwald-Hartwig amination reactions, facilitating the formation of N-protected primary amines .
  • Chiral α-Amino Acids : BPI plays a critical role in synthesizing unnatural α-amino acids through carbene insertion methods, showcasing its versatility as a building block in complex organic synthesis .

Material Science Applications

This compound has also been explored for its potential in material science, particularly in the synthesis of covalent organic frameworks (COFs).

Case Study: COF Synthesis Using Benzophenone Imines

  • Research Findings : Substituted benzophenone imines have been utilized to create stable COFs from unstable building blocks. The introduction of electron-withdrawing and electron-donating groups on BPI enhances the solubility and stability of the resulting materials .
  • Performance : The synthesized COFs exhibit excellent crystallinity and porosity, indicating that benzophenone imines can be effectively employed in developing advanced materials for energy storage and catalysis.

Summary of Applications

The following table summarizes the key applications of this compound across various fields:

Application FieldSpecific UseNotable Findings
Medical DiagnosticsPET imaging precursor for brain tumorsEnhanced specificity and sensitivity in tumor imaging
Synthetic ChemistryAmine synthesis via Buchwald-Hartwig aminationImportant intermediate for N-protected primary amines
Material ScienceSynthesis of covalent organic frameworks (COFs)High crystallinity and porosity; stability improvements

Mechanism of Action

The mechanism of action of benzhydrylimine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone Oxime

Structure: Ph₂C=N–OH. Synthesis: Produced from benzophenone and hydroxylamine . Key Differences:

  • Stability: Benzophenone oxime degrades in the presence of moisture and oxygen to form benzophenone and nitric acid .
  • Reactivity: Functions as an oxime nucleophile but lacks utility as an ammonia surrogate. Cannot be hydrolyzed to primary amines. Applications: Intermediate in synthesizing α-aminodiphenylmethane .
Property Benzophenone Imine Benzophenone Oxime
Hydrolysis Product Primary amines (Ph₂CO + NH₃) Benzophenone + HNO₃
Thermal Stability High (requires acidic hydrolysis) Low (decomposes with moisture)

Acetophenone Imine

Structure : PhC(=NH)CH₃.
Key Differences :

  • Steric Effects: The methyl group increases steric bulk, reducing reactivity in cross-coupling reactions compared to this compound .
  • Catalytic Performance: In hydroboration reactions, acetophenone imine shows marginally lower reactivity (73% yield in 0.5 h vs. 80% for this compound) due to steric and electronic effects .

Ammonia Surrogates: LHMDS vs. This compound

LHMDS (Lithium Hexamethyldisilazide):

  • Role: Strong, non-nucleophilic base in deprotonation reactions .
  • Limitations: Not suitable for primary amine synthesis; incompatible with acidic hydrolysis. This compound:
  • Advantages : Direct access to primary amines after hydrolysis; compatible with Pd/Ni catalysis .

Reactivity and Catalytic Performance

Pd-Catalyzed Cross-Coupling Reactions

This compound:

  • Yield: 54% for N-(tert-butyl)this compound vs. 8% for N-(sec-butyl) derivative, highlighting steric preference for bulky alkyl groups .
  • Scope : Effective with aryl halides, triflates, and alkyl bromides .
    Comparators :
  • Ammonia : Requires excess to suppress secondary amine formation .
  • LHMDS: Limited to secondary/tertiary amine synthesis .
Substrate Catalyst System Yield (this compound) Yield (Ammonia)
Aryl Triflate Pd(OAc)₂/BINAP 70% Not reported
Tertiary Alkyl Bromide Pd/tBuCy₂P 54% <10%

Asymmetric Catalysis

This compound:

  • Rh-Catalyzed Carbene Insertion: Enantioselective synthesis of α-amino acids (e.g., 72% yield for intermediate 459) .
  • Hydroamination: Rh-catalyzed reactions with allenes yield chiral allylic amines . Acetophenone Imine: Lower enantioselectivity due to steric interference .

Stability and Handling Considerations

  • This compound: Requires distillation before use to achieve optimal coupling yields .
  • Benzophenone Oxime: Degrades upon storage; must be used immediately .

Medicinal Chemistry

  • This compound: Key intermediate in synthesizing morphinan derivatives for opioid addiction treatment .

Materials Science

  • COF Synthesis: this compound enables scalable production of imine-linked covalent organic frameworks (surface area >2600 m²/g) .

Limitations

  • Steric Constraints : Bulky substrates (e.g., 3-bromo-2,4-PDCA) show inefficient coupling due to steric hindrance .
  • Deprotection Requirement : Requires acidic hydrolysis, adding a step compared to direct ammonia use .

Biological Activity

Benzophenone imine (BPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an N-unsubstituted ketimine derived from the condensation of benzophenone with ammonia. It serves as a valuable ammonia equivalent in various organic reactions, particularly in the synthesis of amines and amino acids. Its structure can be represented as follows:

Ph2C=NH\text{Ph}_2C=NH

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

  • Anti-inflammatory properties : Research indicates that this compound analogs can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, certain derivatives showed IC50 values as low as 4 nM against TNF-α, indicating potent anti-inflammatory effects .
  • Anticancer effects : Some studies have reported that benzophenone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antiviral activity : this compound has been investigated for its potential to inhibit viral replication, particularly in the context of HIV .

1. Anti-inflammatory Activity

A study conducted by Khanum et al. synthesized various benzophenone analogs and evaluated their inhibitory effects on TNF-α and IL-6. The most potent compound demonstrated a 54% inhibition of TNF-α and 97% inhibition of IL-6 at a concentration of 10 μM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IC50 (nM)
Compound 2554%97%10
Compound 30--27

2. Anticancer Properties

In another study, this compound derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The compounds led to significant reductions in cell viability, with IC50 values ranging from 10 to 50 μM depending on the specific derivative and cell line used .

3. Antiviral Activity

Research has shown that certain this compound derivatives exhibit antiviral activity against HIV by interfering with viral replication processes. These compounds were found to inhibit the activity of reverse transcriptase, an essential enzyme for viral replication .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzophenone with ammonia or amines under specific conditions. Recent advances have simplified this process, allowing for more efficient production without the need for harsh reagents or conditions .

Applications of this compound extend beyond medicinal chemistry; it is also utilized in polymer industries for the preparation of carbon fibers and as a precursor for various nitrogen-containing compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of benzophenone imine in catalytic cross-coupling reactions?

this compound (Ph₂C=NH) is widely used as an ammonia surrogate in palladium-catalyzed C–N cross-coupling reactions, particularly in medicinal chemistry and natural product synthesis. Its resistance to hydrolysis and stability under catalytic conditions make it ideal for forming protected amines, which can later be deprotected under acidic hydrolysis . For example, in Buchwald–Hartwig couplings, this compound replaces ammonia to avoid side reactions with electron-deficient aryl triflates, achieving yields up to 70% for intermediates like this compound-coumarin adducts .

Q. How can researchers safely handle this compound in laboratory settings?

While this compound is relatively stable, standard safety protocols for handling imines apply:

  • Use impermeable gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
  • Avoid aerosol formation; work in a fume hood with respiratory protection if high concentrations are present.
  • In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. What are the challenges in synthesizing this compound monomers?

The synthesis of this compound from benzophenone and ammonia is low-yielding and requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Recent methodologies focus on one-pot protocols using tungsten hexachloride (WCl₆) to bypass traditional condensation routes, though product selectivity (e.g., [Ph₂C=N=CPh₂][WCl₆] vs. [Ph₂C=NH₂][WCl₆]) remains sensitive to solvent choice (dichloromethane vs. 1,2-dichloroethane) .

Advanced Research Questions

Q. How does solvent polarity influence product distribution in tungsten-mediated this compound reactions?

In WCl₆-catalyzed reactions, solvent choice dictates product ratios:

  • Dichloromethane : Favors [Ph₂C=NH₂][WCl₆] due to lower polarity and reduced stabilization of charge-separated intermediates.
  • 1,2-Dichloroethane (reflux) : Increases dielectric constant, promoting equilibrium between [Ph₂C=N=CPh₂][WCl₆] and [Ph₂C=NH₂][WCl₆] (1:1 ratio). Computational studies suggest WCl₆ acts as a chlorinating agent, triggering pseudo-dimerization pathways .

Q. What strategies optimize enantioselectivity in rhodium-catalyzed hydroamination using this compound?

Key factors for enantioselective hydroamination of allenes:

  • Ligand selection : Josiphos ligands (e.g., L4) achieve up to 92% enantiomeric excess (ee) by stabilizing σ-allyl-Rh intermediates during hydrometalation.
  • Acid additives : Protontransfer catalysts (e.g., PPTS) enhance catalytic cycles by facilitating N–H bond activation.
  • Deuterium labeling : Confirms regioselectivity via deuterium incorporation at the internal allylic position .

Q. How do computational methods aid in understanding this compound reactivity?

Density functional theory (DFT) studies using B3LYP/6-311G models elucidate:

  • C=O vibrational modes : Theoretical IR peaks at 1650 cm⁻¹ align with experimental data (1634 cm⁻¹), validating solvent effects on electronic structure.
  • Reaction pathways : WCl₆-mediated denitrogenation proceeds via chlorination rather than oxidation, as shown by charge distribution analysis .

Q. Data Contradiction and Troubleshooting

Q. Why do discrepancies arise in this compound coupling yields across studies?

Variations in reported yields (e.g., 70–99%) stem from:

  • Catalyst systems : Pd(OAc)₂/BINAP vs. Cu@CuOx/carbon catalysts (Table 1 in ).
  • Substrate electronics : Electron-deficient aryl triflates show higher reactivity than electron-rich counterparts.
  • Hydrolysis protocols : Acidic cleavage of this compound adducts may inadvertently degrade sensitive functional groups .

Q. How can researchers resolve low yields in this compound-based ligand synthesis?

  • Pre-activation of catalysts : Pre-treatment of Pd catalysts with this compound improves turnover.
  • Temperature control : Gentle reflux (THF, 60°C) minimizes side reactions like triflate hydrolysis.
  • Protecting group strategies : Use of Boc or phthaloyl groups prevents unwanted deamination .

Q. Methodological Tables

Table 1. Optimization of Rh-Catalyzed Hydroamination

EntryLigandAdditiveYield (%)ee (%)
1L1 (racemic)None10
2L3 (DIOP)PPTS7635
3L4 (Josiphos)PPTS7292
Adapted from

Table 2. Solvent Effects on WCl₆ Reactions

SolventProduct Ratio ([A]:[B])
Dichloromethane30:70
1,2-Dichloroethane50:50
[A] = [Ph₂C=N=CPh₂][WCl₆]; [B] = [Ph₂C=NH₂][WCl₆]

Properties

IUPAC Name

diphenylmethanimine
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InChI

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIXHOMFPUIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870832
Record name Benzophenone imine
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Molecular Weight

181.23 g/mol
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CAS No.

1013-88-3
Record name Benzophenone imine
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Record name Benzophenone imine
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Record name Benzophenone imine
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Record name Benzenemethanimine, .alpha.-phenyl
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Synthesis routes and methods I

Procedure details

91.1 Grams of benzophenone and 0.1 g of benzoic acid were charged into a pressure reactor, and an ammonia gas under 8 atmospheres was continuously fed to the reactor through a gas dispersing plate at a feed rate of 2 l/min. at a reaction temperature of 200° C. Reaction was carried out for 2 hours. As a result, benzophenoneimine was obtained in yield of 65%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In particular, m=n=0, i.e. benzophenone is used for reaction with ammonia to give benzophenone imine.
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Retrosynthesis Analysis

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